Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H16BrN3O2S and a molecular weight of 382.3 g/mol . This compound features a piperidine ring substituted with a benzyl group and a 5-bromo-1,3,4-thiadiazole moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl bromide and 1,3,4-thiadiazole derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the thiadiazole moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups, such as azides or thiols.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring and thiadiazole moiety.
Scientific Research Applications
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of thiadiazole derivatives, including their antimicrobial and anticancer properties.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission.
Pathways Involved: It may also influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,3,4-thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities, such as acetylcholinesterase inhibition.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones: These compounds also contain a bromine atom and a benzyl group, and are used in similar research contexts.
Uniqueness
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzyl group, and a 5-bromo-1,3,4-thiadiazole moiety. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities .
Biological Activity
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzyl group and a 5-bromo-1,3,4-thiadiazole moiety. The synthesis typically involves the reaction of piperidine derivatives with thiadiazole precursors, allowing for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study indicated that thiadiazole derivatives exhibit significant inhibitory effects on cell proliferation in human colon adenocarcinoma (CXF HT-29) and other cancer types, with IC50 values ranging from 10 to 100 µM depending on the specific structure and substituents .
Antimicrobial Activity
Thiadiazole compounds have also demonstrated antimicrobial properties. In vitro tests have revealed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine in this compound, has been linked to enhanced antibacterial activity .
Case Study 1: Anticancer Efficacy
In a recent investigation, researchers synthesized several thiadiazole derivatives and evaluated their anticancer efficacy. Among these, this compound was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 35 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of various thiadiazole derivatives, including our compound of interest. The results indicated that it exhibited moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively. These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Research Findings Summary Table
Properties
CAS No. |
1255099-35-4 |
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Molecular Formula |
C15H16BrN3O2S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H16BrN3O2S/c16-14-18-17-13(22-14)12-7-4-8-19(9-12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
LVBUADBLVOECRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(S3)Br |
Origin of Product |
United States |
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